

Valerianol: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: Valerianol

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Abstract

Valerianol, a naturally occurring sesquiterpenoid alcohol, is a significant bioactive constituent of the essential oil derived from the roots and rhizomes of *Valeriana officinalis*.^{[1][2]} This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **valerianol**, intended to serve as a critical resource for researchers in natural product chemistry, pharmacology, and drug development. The document details its physicochemical properties, spectroscopic data, and relevant experimental methodologies. Furthermore, it elucidates the stereochemical nuances crucial for understanding its biological activity, particularly its interaction with GABAergic systems.

Chemical Identity and Physicochemical Properties

Valerianol is classified as an eremophilane-type sesquiterpenoid, characterized by a decahydronaphthalene ring system.^[1] Its molecular formula is $C_{15}H_{26}O$, with a molecular weight of 222.37 g/mol.^{[1][3]} The IUPAC name for the most commonly cited stereoisomer is 2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol.

Table 1: Chemical Identifiers and Physical Properties of **Valerianol**

Property	Value	Reference(s)
Molecular Formula	C ₁₅ H ₂₆ O	[1][3]
Molecular Weight	222.37 g/mol	[1][3]
CAS Number	20489-45-6	[1][2]
IUPAC Name	2-[(2R,8R,8aS)-8,8a-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl]propan-2-ol	
Synonyms	Kusenol, Kusunol	
Appearance	Colorless to pale yellow liquid	[2]
Boiling Point	309.00 to 310.00 °C @ 760.00 mm Hg	[4]
Flash Point	113.33 °C (236.00 °F)	[4]
Vapor Pressure	0.000057 mmHg @ 25.00 °C (est.)	[4]
Solubility	Soluble in alcohol; sparingly soluble in water	[2][4]

Chemical Structure and Stereochemistry

The core of **valerianol**'s structure is the eremophilane skeleton, a bicyclic sesquiterpenoid framework. It possesses three stereocenters, leading to multiple possible stereoisomers. The specific stereochemistry is crucial for its biological activity. The absolute configuration of naturally occurring (+)-**valerianol** has been determined as (2R,8R,8aS).[2]

The stereochemical configuration of microbially produced **valerianol** has been confirmed as (1R,4R,5S,7R)-**valerianol** through Nuclear Magnetic Resonance (NMR) analysis, indicating that the enzymatic synthesis is stereoselective.[1]

2D Chemical Structure of **Valerianol**

Experimental Protocols

Isolation and Purification

Valerianol is typically isolated from the essential oil of *Valeriana officinalis* roots.

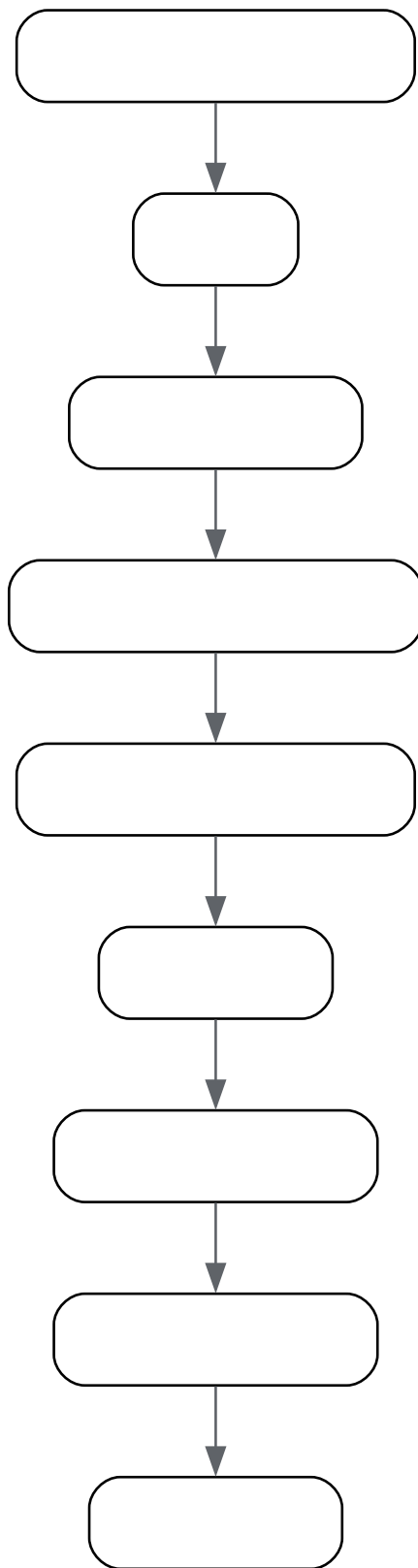
Protocol 1: Steam Distillation

- **Plant Material Preparation:** Freshly harvested or dried roots of *Valeriana officinalis* are ground to a coarse powder.
- **Distillation:** The powdered material is subjected to steam distillation for 3-4 hours. The steam carries the volatile essential oils, including **valerianol**, from the plant material.
- **Condensation and Separation:** The steam and oil vapor mixture is passed through a condenser. The resulting distillate, a mixture of water and essential oil, is collected. Due to their immiscibility, the essential oil layer is separated from the aqueous layer using a separatory funnel.
- **Drying:** The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Protocol 2: Column Chromatography

- **Stationary Phase:** A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a suitable solvent slurry (e.g., hexane).
- **Sample Loading:** The crude essential oil is dissolved in a minimal amount of a non-polar solvent (e.g., hexane) and loaded onto the top of the silica gel column.
- **Elution:** The column is eluted with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).
- **Fraction Collection:** Fractions of the eluate are collected sequentially.
- **Analysis:** Each fraction is analyzed by Thin Layer Chromatography (TLC) to identify the fractions containing **valerianol**. Fractions with similar TLC profiles are pooled.

- Solvent Evaporation: The solvent from the pooled fractions containing pure **valerianol** is removed under reduced pressure using a rotary evaporator to yield the isolated compound.



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Isolation Workflow for **Valerianol**

Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: Provides information about the proton environment in the molecule. Key signals for **valerianol** include those for the methyl groups, methylene protons, and the hydroxyl proton.
- ^{13}C NMR: Reveals the number and types of carbon atoms. Characteristic signals include those for the quaternary carbons, methine, methylene, and methyl carbons.
- 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are crucial for establishing the connectivity of atoms and the relative stereochemistry.
 - COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is critical for determining the relative stereochemistry of the chiral centers.

Mass Spectrometry (MS)

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common method for analyzing the volatile components of essential oils. The mass spectrum of **valerianol** shows a molecular ion peak (M^+) and characteristic fragmentation patterns that aid in its identification.

Infrared (IR) Spectroscopy

- The IR spectrum of **valerianol** displays characteristic absorption bands for its functional groups.

Table 2: Spectroscopic Data for **Valerianol**

Spectroscopic Technique	Key Observations
^1H NMR	Signals corresponding to methyl groups, olefinic proton, and protons adjacent to the hydroxyl group.
^{13}C NMR	Resonances for 15 carbon atoms, including quaternary, methine, methylene, and methyl carbons.
Mass Spectrometry (GC-MS)	Molecular ion peak at m/z 222, and characteristic fragment ions.
Infrared (IR) Spectroscopy	Broad absorption band around 3400 cm^{-1} (O-H stretch), and absorptions in the $2900\text{-}3000\text{ cm}^{-1}$ region (C-H stretch).

X-ray Crystallography

While a specific protocol for **valerianol** is not readily available in public literature, a general protocol for sesquiterpenoids can be applied.

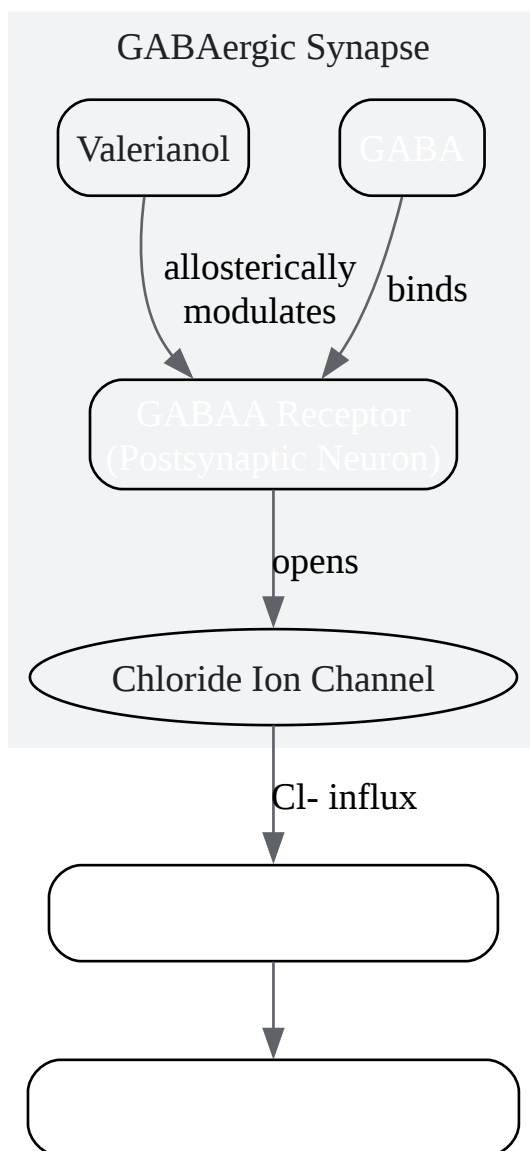
Protocol 3: Single-Crystal X-ray Diffraction (General Protocol)

- **Crystallization:** High-quality single crystals of **valerianol** are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent (e.g., hexane, ethyl acetate).
- **Data Collection:** A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.
- **Structure Solution and Refinement:** The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to obtain the final atomic coordinates. This provides an unambiguous determination of the absolute stereochemistry.^[2]

Biological Context: Interaction with GABAergic System

The sedative and anxiolytic properties of *Valeriana officinalis* extracts are largely attributed to the modulation of the γ -aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the central nervous system.[1] While valerenic acid, another constituent of valerian, has been more extensively studied for its GABAergic activity, sesquiterpenes like **valerianol** are also believed to contribute to the overall pharmacological effect.[5]

The proposed mechanism involves the allosteric modulation of GABAA receptors. These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability. Compounds like **valerianol** are thought to bind to a site on the GABAA receptor that is distinct from the GABA binding site, enhancing the effect of GABA.



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Proposed **Valerianol** Interaction with the GABAergic Signaling Pathway

Conclusion

This technical guide has provided a detailed overview of the chemical structure, stereochemistry, and key experimental protocols related to **valerianol**. The precise three-dimensional arrangement of its atoms is fundamental to its biological activity, particularly its interaction with the GABAergic system. A thorough understanding of these molecular features is essential for researchers and professionals involved in the study and development of new therapeutic agents derived from natural products. The provided data and methodologies offer a

solid foundation for future research into the pharmacological potential of **valerianol** and its derivatives.

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